molecular formula C9H5ClO3S B13019620 4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13019620
M. Wt: 228.65 g/mol
InChI Key: JHAHEKBDHGFJBY-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing sulfur. This particular compound has a chlorine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position on the benzo[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be chlorinated to introduce the chlorine atom at the 4-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair. By downregulating Mcl-1, the compound induces apoptosis in cancer cells and enhances the efficacy of other anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-benzo[b]thiophene-2-carboxylic acid
  • 3-Hydroxybenzo[b]thiophene-2-carboxylic acid
  • 4-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid

Comparison

4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzo[b]thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the chlorine atom increases its electrophilicity, making it more reactive in substitution reactions .

Properties

Molecular Formula

C9H5ClO3S

Molecular Weight

228.65 g/mol

IUPAC Name

4-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5ClO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13)

InChI Key

JHAHEKBDHGFJBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)O)O

Origin of Product

United States

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